Pyrrolidine, 1-(1-chloro-2-methyl-1-propenyl)-
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Overview
Description
Pyrrolidine, 1-(1-chloro-2-methyl-1-propenyl)-: is an organic compound with the molecular formula C8H14ClN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-(1-chloro-2-methyl-1-propenyl)- typically involves the reaction of pyrrolidine with 1-chloro-2-methyl-1-propene. This reaction can be catalyzed by various agents, including acids or bases, under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors where pyrrolidine and 1-chloro-2-methyl-1-propene are reacted in the presence of a catalyst. The process parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine, 1-(1-chloro-2-methyl-1-propenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of saturated derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic media.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Major Products:
Substitution: Formation of N-substituted pyrrolidines.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of saturated pyrrolidine derivatives.
Scientific Research Applications
Chemistry: Pyrrolidine, 1-(1-chloro-2-methyl-1-propenyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on biological systems. It can be used to investigate enzyme interactions, receptor binding, and other biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and the design of molecules with specific biological activities.
Industry: In the industrial sector, Pyrrolidine, 1-(1-chloro-2-methyl-1-propenyl)- is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-(1-chloro-2-methyl-1-propenyl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The chlorine atom and the pyrrolidine ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Pyrrolidine, 1-(2-methyl-1-propenyl)-: Similar in structure but with different substitution patterns.
2-Pyrrolidinone, 1-methyl-: A related compound with a lactam structure.
1-Propene, 1-chloro-2-methyl-: A simpler compound with a similar propenyl group but lacking the pyrrolidine ring.
Uniqueness: Pyrrolidine, 1-(1-chloro-2-methyl-1-propenyl)- is unique due to the presence of both the pyrrolidine ring and the 1-chloro-2-methyl-1-propenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
87443-04-7 |
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Molecular Formula |
C8H14ClN |
Molecular Weight |
159.65 g/mol |
IUPAC Name |
1-(1-chloro-2-methylprop-1-enyl)pyrrolidine |
InChI |
InChI=1S/C8H14ClN/c1-7(2)8(9)10-5-3-4-6-10/h3-6H2,1-2H3 |
InChI Key |
AYPBBHUGDYLVKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(N1CCCC1)Cl)C |
Origin of Product |
United States |
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